Azocyclotin
CAS No.: 41083-11-8
Cat. No.: VC21169513
Molecular Formula: C20H35N3Sn
Molecular Weight: 436.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41083-11-8 |
|---|---|
| Molecular Formula | C20H35N3Sn |
| Molecular Weight | 436.2 g/mol |
| IUPAC Name | tricyclohexyl(1,2,4-triazol-1-yl)stannane |
| Standard InChI | InChI=1S/3C6H11.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1H,2-6H2;1-2H;/q;;;-1;+1 |
| Standard InChI Key | ONHBDDJJTDTLIR-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N4C=NC=N4 |
| Canonical SMILES | C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.C1=NN=C[N-]1 |
| Colorform | Colorless crystals |
| Melting Point | 210 °C (decomposes) |
Introduction
Chemical Identity and Structure
Azocyclotin is classified as an organotin triazole compound with specific chemical characteristics that contribute to its acaricidal properties. The chemical is primarily characterized by a tricyclohexylstannyl group attached to a triazole ring.
Basic Identification
Azocyclotin is identified by the Chemical Abstracts Service (CAS) number 41083-11-8 . It is chemically defined as 1-(tricyclohexylstannyl)-1H-1,2,4-triazole according to IUPAC nomenclature . The compound has various trade names in commercial applications, including Peropal, Clermait, Triclotin, and Baybue1452 .
Physical and Chemical Properties
The physical and chemical properties of azocyclotin determine its behavior in various environments and applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Azocyclotin
Azocyclotin appears as a crystalline solid at room temperature with limited solubility in water and slightly higher solubility in organic solvents . The extremely low vapor pressure indicates minimal volatilization potential under standard environmental conditions .
Applications and Usage Patterns
Azocyclotin serves specific agricultural purposes with established application protocols developed through extensive field testing and regulatory oversight.
Agricultural Applications
Azocyclotin functions as a contact acaricide specifically designed to control all motile stages of spider mites on various crops, including fruit trees, vines, hops, cotton, vegetables, and ornamental plants . Its effectiveness against phytophagous mites has made it a valuable tool in integrated pest management programs.
Regulatory Status and Approved Uses
Toxicological Profile
The toxicological characteristics of azocyclotin have been extensively studied through various experimental models, providing insights into its potential health impacts.
Acute Toxicity
Azocyclotin demonstrates variable toxicity depending on the route of exposure, as summarized in Table 2.
Table 2: Acute Toxicity Data for Azocyclotin
The compound is classified as moderately toxic when administered orally, having low toxicity via the dermal route, but showing high toxicity when inhaled . This toxicity profile necessitates appropriate handling precautions, particularly to avoid inhalation exposure.
Clinical Signs of Toxicity
In experimental studies, acute toxicity of azocyclotin manifested through various clinical signs, including diarrhea, apathy, spastic gait, labored breathing, piloerection, increased salivation, emaciation, increased water intake, increased urinary output, reduced motility, staggering gait, and bloody muzzle . Post-mortem examination of rats fatally exposed to azocyclotin revealed red discoloration of the stomach, thymus, and caecum, along with hemorrhaging in the eyes .
Absorption, Distribution, Metabolism, and Excretion
Understanding the pharmacokinetic behavior of azocyclotin provides insights into its potential for bioaccumulation and toxicity mechanisms.
Absorption and Distribution
Studies using radiolabeled azocyclotin in rats reveal limited oral absorption. In one study using 113Sn-labeled azocyclotin, only about 6% of the administered dose was absorbed, as estimated from excretion and residual body content . Most of the radioactivity (94%) was recovered in feces within 120 hours, while only 1% appeared in urine .
Blood concentration of azocyclotin equivalents peaked between 24 and 48 hours after dosing, with values between 0.065 and 0.070 ppm . After absorption, the compound distributed primarily to the kidneys, with concentrations reaching 0.67 ppm at 72 hours and declining to 0.18 ppm by 240 hours .
In another study using 14C-labeled azocyclotin (radiolabeled on the cyclohexyl rings), similar distribution patterns were observed, with higher concentrations in the liver and kidneys . Whole-body autoradiography confirmed these findings, showing radioactivity predominantly in the gastrointestinal tract initially, with subsequent distribution to the liver and kidneys .
Metabolism and Excretion
Azocyclotin undergoes rapid hydrolysis to cyhexatin (tricyclohexyltin hydroxide) by splitting of the triazole residue . This conversion is a critical step in its metabolic pathway. Cyhexatin then undergoes further metabolism to form dicyclohexyltin oxide and cyclohexyltin acid .
In rat studies, excretion patterns consistently showed predominant elimination through feces (71.79–82.98% of administered dose), with lesser amounts in urine (7.3–10.89%) and residual body tissues (1.80–3.04%) . Most residual radioactivity was found in the carcass (1.26–2.78%), gastrointestinal tract (0.14–0.34%), and liver (0.06–0.22%) .
Environmental Fate
The environmental behavior of azocyclotin influences its ecological impact and persistence in various ecosystems.
Hydrolysis and Degradation
Azocyclotin undergoes hydrolysis in aqueous environments with half-life (DT50) values that vary with pH: 96 hours at pH 4, 81 hours at pH 7, and 8 hours at pH 9 . This pH-dependent degradation indicates more rapid breakdown in alkaline conditions.
Environmental Distribution
In freshwater microcosms, particles coated with azocyclotin demonstrated relatively rapid sedimentation . Following application, azocyclotin quickly hydrolyzes to cyhexatin, which is primarily absorbed to sediment and the layer of biota in direct contact with the sediment . This pattern suggests potential accumulation in aquatic sediments rather than the water column.
Analytical Methods
Given the rapid hydrolysis of azocyclotin to cyhexatin, analytical methods typically focus on detecting cyhexatin residues rather than the parent compound itself . The analytical approaches for azocyclotin are generally similar to those employed for cyhexatin detection, as the compounds are closely related in their environmental fate and residue patterns.
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